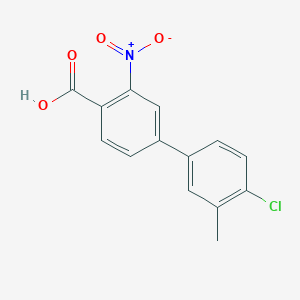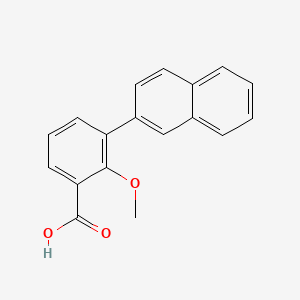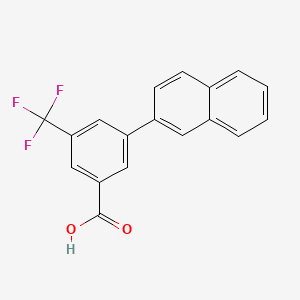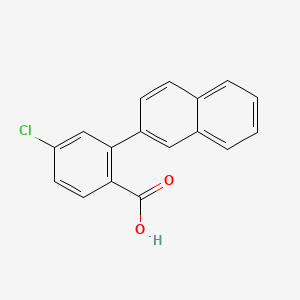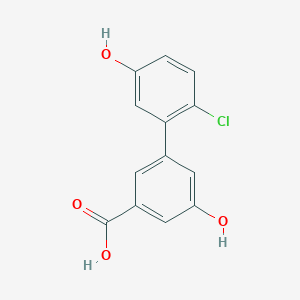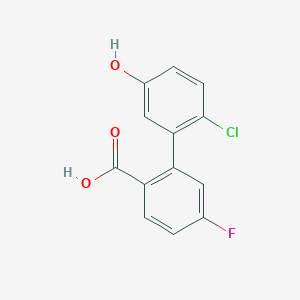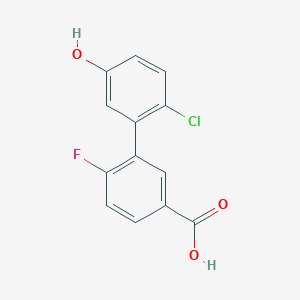
3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid (C5H4ClFO2) is a synthetic compound that has a wide range of applications in scientific research. The compound is used in a variety of methods, including as a reagent, a catalyst, and as a substrate. It is also used in the synthesis of other compounds, such as the synthesis of 4-chloro-3-hydroxybenzoic acid, 2-chloro-5-hydroxybenzoic acid, and 4-fluoro-3-hydroxybenzoic acid. C5H4ClFO2 has been studied extensively in the past, and its properties and potential applications have been identified.
科学的研究の応用
3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has a wide range of applications in scientific research. The compound has been used as a reagent in the synthesis of other compounds, such as 4-chloro-3-hydroxybenzoic acid, 2-chloro-5-hydroxybenzoic acid, and 4-fluoro-3-hydroxybenzoic acid. It has also been used as a catalyst in the synthesis of organic compounds and as a substrate in the synthesis of pharmaceuticals. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has been used in the study of enzyme kinetics and in the development of new drugs.
作用機序
The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, it has been shown to reduce inflammation and to have antioxidant properties.
Biochemical and Physiological Effects
3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation, to have antioxidant properties, and to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has been shown to reduce the production of reactive oxygen species and to have anti-cancer properties.
実験室実験の利点と制限
3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% is a relatively easy compound to work with in the lab. The compound is stable and can be stored at room temperature for long periods of time. Additionally, the compound is relatively inexpensive and can be easily synthesized in the lab. However, the compound can be toxic if ingested and should be handled with care.
将来の方向性
Given the wide range of applications of 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95%, there are numerous potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound, such as its anti-inflammatory and antioxidant properties. Additionally, further research could be conducted to explore the potential applications of 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% in the development of new drugs and in the synthesis of other compounds. Finally, further research could be conducted to better understand the mechanism of action of the compound and to identify new potential uses.
合成法
The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% is relatively straightforward and can be accomplished using several different methods. The most common method is the reaction of 2-chloro-5-hydroxybenzoic acid and 4-fluorobenzoic acid in aqueous solution. This reaction proceeds in the presence of a base, such as sodium hydroxide, and yields 3-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% as the desired product. Other methods of synthesis include the reaction of 2-chloro-5-hydroxybenzoic acid and 4-fluorobenzoic acid in acetic acid, as well as the reaction of 2-chloro-5-hydroxybenzoic acid and 4-fluorobenzoic acid in acetic anhydride.
特性
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-11-3-2-8(16)6-9(11)10-5-7(13(17)18)1-4-12(10)15/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMBDWAUGFAMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690476 |
Source


|
| Record name | 2'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-75-8 |
Source


|
| Record name | 2'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

